2-(Tert-Butyl)Phenyl Isocyanate

説明

2-(Tert-Butyl)Phenyl Isocyanate is a chemical compound that has been explored in various synthetic organic chemistry applications. It is known for its versatility as a building block in the synthesis of pharmaceutically important compounds and polymers. The tert-butyl group is a common motif in medicinal chemistry, often incorporated into bioactive compounds to modulate properties such as lipophilicity and metabolic stability . However, its use can sometimes lead to unwanted property changes, prompting the search for alternative substituents .

Synthesis Analysis

The synthesis of tert-butyl isocyanide derivatives has been achieved through several innovative methods. A novel microwave-assisted one-pot tandem de-tert-butylation of tert-butyl amine in an Ugi-type multicomponent reaction has been developed, which allows for the creation of diverse polycyclic N-fused imidazo-heterocycles . Additionally, reactions involving tert-butyl isocyanide with distonic radical cations have been studied, providing insights into the structures of charged phenyl radicals . Furthermore, the reaction between tert-butyl isocyanide, dialkyl acetylenedicarboxylates, and aromatic carboxylic acids has been used as an efficient method for synthesizing specific butenedioate derivatives .

Molecular Structure Analysis

The geometric structure of tert-butyl isocyanate has been determined by gas electron diffraction, revealing a non-rigid molecule with a large-amplitude torsional motion of the tert-butyl group around the N-C bond . The nitrogen bond angle is similar to that in methyl and ethyl isocyanate and is not significantly affected by steric interactions .

Chemical Reactions Analysis

Tert-butyl phenylazocarboxylates, which can be derived from tert-butyl isocyanate, undergo nucleophilic substitutions and radical reactions, leading to a variety of modifications on the benzene ring . These reactions include oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling . The reactivity of tert-butyl isocyanide with distonic radical cations has also been characterized, showing that it can react with charged groups via cyanide ion transfer or proton abstraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from tert-butyl methacrylate and 2-propenyl isocyanate have been investigated, with findings indicating that the glass transition temperature of the copolymers increases with increasing tert-butyl methacrylate content . Additionally, the molecular weights of the copolymers decrease with increasing isocyanate content due to chain transfer reactions . The tert-butyl group's influence on physicochemical and pharmacokinetic properties has been evaluated in drug analogues, highlighting the importance of considering alternative substituents to achieve desired property profiles .

科学的研究の応用

Polymer Applications

2-(Tert-Butyl)Phenyl Isocyanate is used in the free radical copolymerization of tert-butyl methacrylate with isopropenyl isocyanate. This process has been explored for potential applications in photoresist technology. The copolymers display varying glass transition temperatures and molecular weights, influenced by the isocyanate content, making them suitable for tailored polymer applications (Ferbitz & Mormann, 2003).

Photolysis Studies

The compound has been studied in the context of photolysis, particularly in relation to the formation of chlorine radicals. This is relevant in the study of byproducts formed in polyurethane production, where aryl isocyanide dichlorides, akin to 2-(Tert-Butyl)Phenyl Isocyanate, act as chlorine radical sources (Callison et al., 2012).

Tautomeric Transformations

2-(Tert-Butyl)Phenyl Isocyanate undergoes tautomeric transformations, as observed in the synthesis of 2-(tert-butyl)-1,2,4-benzotriazine-3(2H)-thiones. These transformations are significant for understanding the equilibrium between different isomers, which is critical in organic synthesis and medicinal chemistry (Lipilin et al., 2006).

Formation of Carbamoyl Derivatives

The reaction of phenyl or tert-butyl isocyanate with pyridine-derived tetraamine leads to the formation of carbamoyl derivatives. This is important for the development of complex molecules with potential applications in pharmaceuticals and materials science (Bilakhiya, Heinemann, & Grohmann, 2007).

Small Molecule Fixation

The compound is involved in the fixation of small molecules by a bifunctional frustrated Lewis pair, leading to the formation of various adducts. This application is vital for understanding the reactivity of small molecules and has implications in catalysis and material synthesis (Theuergarten et al., 2012).

Microwave Ground State Spectra

The microwave ground state spectra of tert-butyl isocyanide (a related compound) have been studied for nuclear quadrupole hyperfine splitting. These studies are fundamental to understanding molecular structure and electron distribution (Kasten, Dreizler, & Andresen, 1986).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-tert-butyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQNLONQWMLAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370887 | |

| Record name | 2-tert-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-Butyl)Phenyl Isocyanate | |

CAS RN |

56309-60-5 | |

| Record name | 2-tert-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

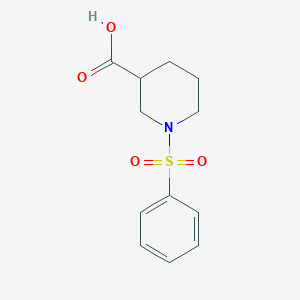

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

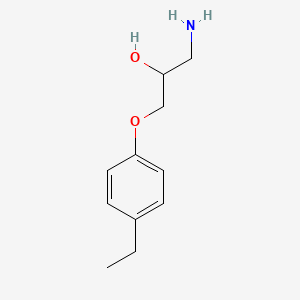

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)